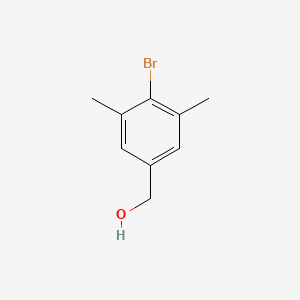

(4-Bromo-3,5-dimethylphenyl)methanol

描述

Structure

2D Structure

属性

IUPAC Name |

(4-bromo-3,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDZNWRBWULRPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3,5 Dimethylphenyl Methanol

Traditional Synthetic Pathways

Traditional methods for the synthesis of (4-bromo-3,5-dimethylphenyl)methanol primarily involve the reduction of corresponding carbonyl compounds, the use of organometallic reagents, and strategies based on functional group interconversions.

Reduction of Corresponding Carbonyl Derivatives

A common and straightforward approach to this compound is the reduction of its corresponding aldehyde, 4-bromo-3,5-dimethylbenzaldehyde (B1289205). This transformation can be efficiently carried out using various reducing agents.

Using Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild and selective reducing agent that is highly effective for the conversion of aldehydes to primary alcohols. The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. For instance, a procedure analogous to the reduction of 3-bromo-4-methylbenzaldehyde (B184093) involves dissolving the aldehyde in methanol and adding sodium borohydride portion-wise at a controlled temperature, often starting at 0 °C and then stirring at room temperature for a couple of hours. This method is generally characterized by high yields and operational simplicity.

Using Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a more powerful reducing agent than sodium borohydride and can also be employed for this reduction. The reaction is typically conducted in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). A procedure analogous to the reduction of methyl 4-bromo-3-methylbenzoate involves the slow addition of the carbonyl compound to a cooled suspension of LiAlH₄ in THF, followed by stirring at room temperature. researchgate.net Due to its high reactivity, careful quenching of the excess hydride is necessary. researchgate.net

| Starting Material | Reducing Agent | Solvent | Typical Conditions | Yield |

| 4-Bromo-3,5-dimethylbenzaldehyde | Sodium Borohydride | Methanol | 0 °C to room temperature, 2 hours | High |

| 4-Bromo-3,5-dimethylbenzaldehyde | Lithium Aluminum Hydride | Tetrahydrofuran | 0 °C to room temperature, 3 hours | High |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly Grignard reagents, offer a versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols. This compound could theoretically be synthesized by reacting a Grignard reagent derived from 1,4-dibromo-2,6-dimethylbenzene with formaldehyde. The Grignard reagent, (4-bromo-3,5-dimethylphenyl)magnesium bromide, would be formed by reacting the dibromo compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). Subsequent reaction with formaldehyde, a one-carbon electrophile, followed by an acidic workup, would yield the desired primary alcohol. The success of this reaction is highly dependent on the careful control of anhydrous conditions, as Grignard reagents are sensitive to moisture.

Functional Group Interconversion Strategies

Another traditional approach involves the transformation of other functional groups on the benzene (B151609) ring into the desired hydroxymethyl group. A key example is the reduction of the corresponding carboxylic acid, 4-bromo-3,5-dimethylbenzoic acid.

Reduction of Benzoic Acid: The carboxylic acid can be reduced to the benzyl (B1604629) alcohol using strong reducing agents. A common method for this transformation is the use of a borane-tetrahydrofuran (B86392) complex (BH₃·THF). A procedure analogous to the reduction of 3-bromo-4-methylbenzoic acid involves dissolving the carboxylic acid in THF, followed by the slow addition of the borane-THF complex at a reduced temperature. The reaction is then typically warmed to room temperature and stirred for several hours to ensure complete conversion. This method is generally efficient and provides high yields of the corresponding benzyl alcohol. chemicalbook.com

| Starting Material | Reagent | Solvent | Typical Conditions | Yield |

| 4-Bromo-3,5-dimethylbenzoic acid | Borane-THF complex | Tetrahydrofuran | 0 °C to room temperature, 2 hours | High (e.g., 99% for a similar compound) chemicalbook.com |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemistry.

Green Chemistry Principles in Synthesis

While specific green chemistry protocols for the synthesis of this compound are not extensively documented, general principles can be applied. These include the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, the development of catalytic reductions that can proceed in greener solvents like water or ethanol, or even under solvent-free conditions, would represent a significant advancement. Additionally, biocatalytic methods, employing enzymes or whole microorganisms, are gaining traction for the reduction of aldehydes to alcohols under mild and environmentally benign conditions. researchgate.netrsc.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a cornerstone of green chemistry, offering an atom-economical method for reduction reactions where hydrogen gas is the reductant and often the only byproduct is water (in the case of transfer hydrogenation). The catalytic hydrogenation of 4-bromo-3,5-dimethylbenzaldehyde to this compound would be a highly efficient and clean synthetic route.

This process typically involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst. A variety of catalysts, including those based on palladium, platinum, nickel, and ruthenium, have been shown to be effective for the hydrogenation of benzaldehydes to benzyl alcohols. researchgate.netresearchgate.net The choice of catalyst, solvent, temperature, and pressure can influence the selectivity and efficiency of the reaction. For substituted benzaldehydes, chemoselectivity can be a key consideration, especially if other reducible functional groups are present. The development of highly active and selective catalysts that can operate under mild conditions (e.g., room temperature and low hydrogen pressure) is an active area of research. nih.govnih.gov

| Method | Catalyst/System | Hydrogen Source | General Conditions | Potential Advantages |

| Catalytic Hydrogenation | Pd, Pt, Ni, Ru based | H₂ gas | Various solvents, temperatures, and pressures | High atom economy, clean reaction |

| Transfer Hydrogenation | Various metal catalysts | Formic acid, isopropanol, etc. | Mild conditions | Avoids the need for high-pressure H₂ gas |

Reactivity and Chemical Transformations of 4 Bromo 3,5 Dimethylphenyl Methanol

Hydroxyl Group Functionalization

The primary alcohol moiety in (4-Bromo-3,5-dimethylphenyl)methanol is a prime site for various functional group interconversions, allowing for the introduction of diverse structural motifs.

Etherification Reactions

The hydroxyl group can be readily converted into an ether through processes such as the Williamson ether synthesis. This reaction typically involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For instance, treatment of this compound with a strong base like sodium hydride, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would yield the corresponding ether derivative. The general conditions for such transformations are well-established in organic synthesis.

Esterification Reactions

Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Oxidation to Aldehyde or Carboxylic Acid Derivatives

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to 4-Bromo-3,5-dimethylbenzaldehyde (B1289205): Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane (B109758) are commonly used for this transformation. Another effective reagent for the selective oxidation of benzylic alcohols to aldehydes is manganese dioxide (MnO₂).

Oxidation to 4-Bromo-3,5-dimethylbenzoic Acid: Stronger oxidizing agents will typically convert the primary alcohol directly to the corresponding carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, or chromic acid (generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent).

Halogenation at the Benzylic Position

The hydroxyl group can be replaced by a halogen atom to form a benzylic halide. This transformation can be accomplished using various halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol to 1-(chloromethyl)-4-bromo-3,5-dimethylbenzene. Similarly, phosphorus tribromide (PBr₃) is effective for converting primary alcohols to the corresponding alkyl bromides, yielding 1-bromo-4-(bromomethyl)-3,5-dimethylbenzene. Another common method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride.

Aromatic Ring Reactivity and Substituent Modifications

The presence of the bromine atom on the aromatic ring opens up a vast array of possibilities for further molecular elaboration through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Site

The carbon-bromine bond in this compound is a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Various palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds or arylated alkanes.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base.

Heck Reaction: The Heck reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This provides a direct route to substituted anilines.

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making this compound a valuable building block for the synthesis of complex organic molecules with diverse applications.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

For this compound, the hydroxymethyl group, after conversion to its corresponding alkoxide, can potentially act as a directing group. However, the presence of two methyl groups already occupying the ortho positions to the hydroxymethyl group would prevent direct ortho-lithiation at these sites. An alternative strategy could involve protection of the alcohol and subsequent metal-halogen exchange of the bromine atom to generate a lithiated species, which could then react with electrophiles.

Another possibility is the directed metalation of a derivative, such as an O-carbamate, which is a powerful directing group. nih.gov However, the substitution pattern of this compound makes direct ortho-functionalization challenging.

Mechanistic Investigations of Key Reactions

The general mechanisms of palladium-catalyzed cross-coupling reactions are well-established and involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. mit.edu

For a sterically hindered substrate like this compound, the oxidative addition of the aryl bromide to the Pd(0) complex is a critical and potentially rate-limiting step. The electron-donating methyl groups can increase the electron density on the aromatic ring, which might slow down the oxidative addition. The use of bulky, electron-rich ligands on the palladium center is known to facilitate this step.

The subsequent steps of the catalytic cycle would also be influenced by the steric bulk of the substrate. For instance, in the Suzuki-Miyaura coupling, the transmetalation step, where the organic group is transferred from boron to palladium, could be affected. Similarly, in the Buchwald-Hartwig amination, the reductive elimination step to form the C-N bond can be sensitive to the steric environment around the metal center. mit.edu

Detailed mechanistic studies specifically on this compound are not readily found in the literature. Such investigations would likely involve kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the precise reaction pathways and the influence of the 3,5-dimethyl substitution pattern on the energetics of the catalytic cycle.

Derivatives and Analogues of 4 Bromo 3,5 Dimethylphenyl Methanol

Synthesis of Novel Molecular Scaffolds

The presence of a bromine atom on the aromatic ring of (4-Bromo-3,5-dimethylphenyl)methanol provides a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for extending the molecular framework is the Suzuki cross-coupling reaction . This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, to form a new carbon-carbon bond. By employing this methodology, the 4-bromo substituent of this compound can be replaced with a wide array of aryl, heteroaryl, or vinyl groups, leading to the synthesis of biaryl and styrenyl derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a base. The versatility of commercially available boronic acids allows for the introduction of a diverse range of substituents, thereby facilitating the creation of extensive compound libraries for screening purposes.

Another significant transformation is the Heck reaction , which involves the palladium-catalyzed reaction of the aryl bromide with an alkene. This reaction results in the formation of a new carbon-carbon bond at the vinylic position, yielding substituted stilbene-like structures. The Heck reaction is known for its high stereoselectivity, typically affording the E-isomer of the resulting alkene.

The Sonogashira coupling offers a direct route to aryl alkynes by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-substituted derivatives are valuable intermediates themselves, as the triple bond can be further functionalized through various chemical transformations, including cycloaddition reactions to form heterocyclic rings.

Furthermore, the Buchwald-Hartwig amination provides a pathway for the synthesis of arylamines from aryl halides. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and even amides. This reaction is instrumental in the synthesis of compounds where a nitrogen-containing functional group is desired at the 4-position of the phenyl ring.

The benzylic hydroxyl group of this compound also offers a site for chemical modification. It can be oxidized to the corresponding aldehyde or carboxylic acid, which can then serve as a starting point for a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or amide bond formations. Alternatively, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

| Reaction Type | Coupling Partner | Resulting Scaffold | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Biaryl or Styrenyl Derivatives | Versatile C-C bond formation, wide availability of coupling partners. |

| Heck Reaction | Alkene | Substituted Stilbene Derivatives | Forms C-C bond with an alkene, typically with high E-selectivity. |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne Derivatives | Introduces an alkynyl moiety, a versatile functional group for further synthesis. |

| Buchwald-Hartwig Amination | Amine | Arylamine Derivatives | Forms C-N bonds, allowing for the introduction of various nitrogen-containing groups. |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively reported in the public domain, general principles derived from studies on analogous bromophenolic compounds can provide valuable insights. The systematic modification of the this compound core and the subsequent evaluation of the biological activity of the resulting derivatives are crucial for identifying key structural features that govern their efficacy and selectivity.

The 4-position , occupied by the bromine atom, is a primary site for modification. Replacing the bromine with different substituents through the cross-coupling reactions mentioned earlier can significantly impact biological activity. For instance, the introduction of various aryl or heteroaryl groups via Suzuki coupling can influence properties such as lipophilicity, hydrogen bonding capacity, and steric interactions with a biological target. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can also play a critical role.

The 3,5-dimethyl groups on the phenyl ring provide steric hindrance that can influence the conformation of the molecule and its ability to bind to a target protein. Modifications at these positions, while synthetically more challenging, could be explored to probe the steric requirements of a binding pocket.

The benzylic hydroxyl group is another key point for functionalization. Conversion of the alcohol to an ether, ester, or amine can alter the compound's polarity and its ability to act as a hydrogen bond donor or acceptor. These changes can have a profound effect on the compound's pharmacokinetic and pharmacodynamic properties. For example, in a series of synthesized methylated and acetylated derivatives of natural bromophenols, variations in these functional groups led to significant differences in their antioxidant and anticancer activities. google.com

A hypothetical SAR study could involve the synthesis of a library of compounds where each of these positions is systematically varied. For example, a matrix of compounds could be generated by combining a set of diverse aryl groups at the 4-position with a range of functional groups at the benzylic position. The biological data from such a library would be invaluable for constructing a robust SAR model.

| Position of Modification | Type of Modification | Potential Impact on Biological Activity | Example Synthetic Strategy |

|---|---|---|---|

| 4-Position (Bromo) | Substitution with aryl, heteroaryl, or alkynyl groups | Alters lipophilicity, electronic properties, and steric interactions. | Suzuki, Heck, or Sonogashira coupling |

| 3,5-Positions (Methyl) | Variation of alkyl substituents | Probes steric requirements of the binding site. | Multi-step synthesis from different starting materials |

| Benzylic Position (Methanol) | Oxidation, etherification, esterification, amination | Modifies polarity, hydrogen bonding capacity, and metabolic stability. | Standard functional group interconversions |

Design and Synthesis of Chemically Modified Analogues

The design of chemically modified analogues of this compound is often guided by the goal of optimizing a particular biological activity or physicochemical property. This process typically involves the rational modification of the lead compound based on an understanding of its mechanism of action or its binding mode to a biological target.

One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar steric and electronic properties. For example, the bromine atom could be replaced with a chlorine atom, a trifluoromethyl group, or a cyano group to modulate the electronic character and lipophilicity of the molecule. Similarly, the methyl groups could be replaced with other small alkyl groups or cyclopropyl (B3062369) groups to fine-tune the steric profile.

Scaffold hopping is another powerful design strategy where the core structure of the molecule is replaced with a different scaffold while retaining the key pharmacophoric elements. For this compound, this could involve replacing the phenyl ring with a different aromatic or heteroaromatic system, such as a pyridine (B92270), thiophene, or pyrazole (B372694) ring, while maintaining the relative positions of the key substituents.

The synthesis of these chemically modified analogues relies on a broad range of synthetic methodologies. For instance, the introduction of different substituents at the 3 and 5 positions would likely require a de novo synthesis starting from a different commercially available building block. The synthesis of heterocyclic analogues would involve established methods for the construction of the desired ring system.

A practical example of the design and synthesis of analogues can be seen in the development of inhibitors for specific biological targets. If this compound were identified as a hit in a screening campaign, medicinal chemists would design and synthesize a series of analogues to improve its potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

Stereochemical Aspects in Derivative Synthesis

The benzylic carbon of this compound is a prochiral center. This means that while the starting material itself is achiral, reactions that introduce a new substituent at this carbon can lead to the formation of a chiral center, resulting in a pair of enantiomers. The control of stereochemistry in the synthesis of such derivatives is of paramount importance, as enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.

The synthesis of enantiomerically enriched or enantiomerically pure derivatives of this compound can be achieved through several strategies. One approach is the use of chiral catalysts in reactions involving the benzylic center. For example, the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol is a well-established method. Similarly, enantioselective additions of organometallic reagents to the corresponding aldehyde can provide access to chiral secondary alcohols.

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to the this compound scaffold to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed.

Enzymatic resolutions can also be employed to separate a racemic mixture of a chiral derivative. Enzymes, being chiral themselves, can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

While there is a lack of specific studies on the stereoselective synthesis of derivatives directly from this compound, the principles of asymmetric synthesis are broadly applicable. For instance, studies on the nickel-catalyzed stereoselective coupling reactions of benzylic alcohol derivatives demonstrate the feasibility of achieving high levels of stereocontrol in the formation of new carbon-carbon bonds at the benzylic position. nih.govacs.org These methods often proceed with either net inversion or retention of configuration at the stereogenic center, depending on the reaction conditions and the nature of the catalyst and substrate. nih.gov

The development of stereoselective synthetic routes to derivatives of this compound would be a significant advancement, enabling the investigation of the biological activities of individual enantiomers and potentially leading to the discovery of more potent and safer therapeutic agents.

Applications of 4 Bromo 3,5 Dimethylphenyl Methanol and Its Derivatives in Advanced Chemical Disciplines

Role as a Precursor in Medicinal Chemistry

The structural motif of a substituted phenyl ring is a common feature in many pharmacologically active molecules. (4-Bromo-3,5-dimethylphenyl)methanol provides a scaffold that can be readily modified to generate diverse libraries of compounds for drug discovery programs.

Synthesis of Pharmacologically Active Agents

While direct synthesis of a marketed drug from this compound is not extensively documented in publicly available literature, the utility of closely related structural analogs highlights its potential. For instance, isomers such as (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol and (RS)-(3,4-dimethylphenyl)(1H-imidazol-4-yl)methanol have been identified as process impurities in the synthesis of Detomidine. Detomidine is an alpha-2-adrenergic agonist used as a veterinary sedative and analgesic. The presence of these isomers underscores the role of substituted benzyl (B1604629) alcohols in the synthesis of pharmacologically active imidazolyl compounds. The synthesis of such compounds often involves the reaction of a substituted benzyl alcohol or its corresponding aldehyde with an appropriate imidazole (B134444) precursor.

| Compound | CAS Number | Molecular Formula | Application/Relevance |

| This compound | 27006-02-6 | C9H11BrO | Precursor in chemical synthesis |

| Detomidine | 76631-46-4 | C12H14N2 | Alpha-2-adrenergic agonist (veterinary medicine) |

| (RS)-(2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol | Not available | C12H14N2O | Impurity in Detomidine synthesis |

| (RS)-(3,4-dimethylphenyl)(1H-imidazol-4-yl)methanol | Not available | C12H14N2O | Impurity in Detomidine synthesis |

Lead Compound Derivatization in Drug Discovery Programs

In drug discovery, lead compounds are often chemically modified to improve their efficacy, selectivity, and pharmacokinetic properties. The functional groups of this compound offer several avenues for such derivatization. The hydroxyl group can be converted into ethers, esters, or other functional groups, while the bromine atom can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new carbon-carbon bonds. These modifications can significantly alter the biological activity of the resulting molecules. The methyl groups can also influence the compound's conformation and interaction with biological targets.

Utility in Material Science and Polymer Chemistry

The reactivity of this compound also lends itself to applications in the synthesis of novel materials and polymers.

Monomer or Intermediate in Polymer Synthesis

Aromatic benzyl alcohols and their derivatives can be used as monomers or intermediates in the synthesis of various polymers. For example, the oligomerization of a related compound, 3,5-dimethyl benzyl alcohol, has been shown to produce anthracene (B1667546) derivatives. This suggests that under certain catalytic conditions, this compound could potentially be used to synthesize substituted polycyclic aromatic hydrocarbons or polymers containing such units. These materials could possess interesting photophysical or electronic properties.

Precursor for Functional Materials

The combination of a bromine atom and a hydroxyl group on the same molecule makes this compound a candidate for the synthesis of functional materials. The bromine atom can be a site for further functionalization, including the introduction of polymerizable groups or moieties that can impart specific properties such as flame retardancy or liquid crystallinity. The hydroxyl group can be used to attach the molecule to surfaces or to incorporate it into polymer backbones through condensation reactions.

Building Block in Agrochemical Synthesis

This compound is a key precursor in the synthesis of certain agrochemicals, most notably the carbamate (B1207046) pesticide, 4-Bromo-3,5-dimethylphenyl N-methylcarbamate.

This insecticide is synthesized from this compound. The synthesis involves the reaction of the corresponding phenol, 4-bromo-3,5-dimethylphenol (B51444), with methyl isocyanate. 4-bromo-3,5-dimethylphenol can be prepared from this compound through oxidation to the corresponding aldehyde followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.

The resulting carbamate exhibits insecticidal activity by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects. The stability and degradation of 4-Bromo-3,5-dimethylphenyl N-methylcarbamate in aqueous environments have been studied to understand its environmental fate.

| Compound | CAS Number | Molecular Formula | Application |

| This compound | 27006-02-6 | C9H11BrO | Precursor |

| 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | 672-99-1 | C10H12BrNO2 | Insecticide |

| 4-Bromo-3,5-dimethylphenol | 6759-65-5 | C8H9BrO | Intermediate |

| Methyl isocyanate | 624-83-9 | C2H3NO | Reagent |

Application in Fine Chemical and Specialty Chemical Synthesis

This compound serves as a versatile, yet underexplored, building block in the synthesis of fine and specialty chemicals. Its unique substitution pattern, featuring a reactive bromophenyl group and a functional hydroxymethyl moiety, offers multiple avenues for structural elaboration. This positions the compound as a valuable intermediate for creating complex molecular architectures tailored for various applications, from pharmaceuticals to materials science. While detailed, specific research findings on the extensive applications of this particular compound are not widely available in peer-reviewed literature, its chemical nature allows for informed predictions of its utility based on established organic synthesis principles.

The primary role of this compound in synthetic chemistry is as a foundational scaffold. The presence of the bromine atom on the aromatic ring is particularly significant, as it is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of more complex and functionally diverse molecules.

One of the most powerful applications of aryl bromides like this compound is in transition metal-catalyzed cross-coupling reactions. These reactions, which are fundamental to the production of many fine and specialty chemicals, allow for the precise and efficient formation of new chemical bonds. The general utility of aryl bromides in these reactions suggests that this compound can be a key starting material for a variety of derivatives.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Palladium catalyst, Base | Biaryl or aryl-alkene derivatives |

| Heck Coupling | Alkenes | Palladium catalyst, Base | Aryl-substituted alkenes |

| Sonogashira Coupling | Terminal alkynes | Palladium and copper catalysts, Base | Aryl-substituted alkynes |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst, Base | Aryl amines |

| Stille Coupling | Organostannanes | Palladium catalyst | Biaryl or aryl-alkene derivatives |

The hydroxymethyl group (-CH₂OH) on the molecule provides another site for chemical modification. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, opening up further synthetic possibilities such as the formation of imines, esters, and amides. Alternatively, the alcohol can be converted into a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This dual functionality of a stable aromatic core with a modifiable benzylic alcohol makes this compound a potentially valuable intermediate in multi-step synthetic sequences.

While specific, published examples of the synthesis of fine or specialty chemicals starting from this compound are scarce, its structural motifs are present in various classes of specialty chemicals. For instance, substituted biaryl structures, which can be accessed via Suzuki coupling, are common in liquid crystals and organic light-emitting diodes (OLEDs). The synthesis of complex substituted benzyl alcohols and their derivatives is also a common theme in the development of new pharmaceutical agents and agrochemicals.

The lack of extensive literature on the applications of this compound may indicate that it is a relatively new or niche building block. However, its straightforward structure and the presence of highly versatile functional groups suggest that its potential in fine and specialty chemical synthesis is significant and awaits further exploration by the scientific community. As the demand for novel and complex organic molecules continues to grow, the utility of such well-defined and functionalized building blocks is expected to increase.

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Bromo 3,5 Dimethylphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the structure of (4-Bromo-3,5-dimethylphenyl)methanol.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule. Due to the symmetry of the phenyl ring, the two aromatic protons are chemically equivalent, as are the six protons of the two methyl groups.

The expected signals in the ¹H NMR spectrum are:

A singlet for the two equivalent aromatic protons (Ar-H).

A singlet for the two benzylic protons of the methylene (B1212753) group (-CH₂OH).

A singlet for the six equivalent protons of the two methyl groups (-CH₃).

A broad singlet for the hydroxyl proton (-OH), which may exchange with trace amounts of D₂O in the solvent.

The chemical shifts are influenced by the electronic environment. The aromatic protons are deshielded by the ring current, while the methylene protons are adjacent to an electronegative oxygen atom. The methyl groups are attached to the aromatic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.0 - 7.3 | Singlet | 2H |

| -CH₂OH | ~4.6 | Singlet | 2H |

| Ar-CH₃ | ~2.3 | Singlet | 6H |

| -OH | Variable (1.5 - 2.5) | Singlet (broad) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. This compound has nine carbon atoms but is expected to show only five signals in its proton-decoupled ¹³C NMR spectrum.

The expected signals correspond to:

The quaternary aromatic carbon attached to the bromine atom (C-Br).

The two equivalent quaternary aromatic carbons attached to the methyl groups (C-CH₃).

The quaternary aromatic carbon attached to the methylene group (C-CH₂OH).

The two equivalent protonated aromatic carbons (C-H).

The benzylic carbon of the methylene group (-CH₂OH).

The two equivalent methyl group carbons (-CH₃).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-CH₂OH (quaternary) | 139 - 142 |

| C-CH₃ (quaternary) | 137 - 140 |

| C-H (aromatic) | 128 - 132 |

| C-Br (quaternary) | 120 - 124 |

| -CH₂OH | 63 - 66 |

| -CH₃ | 22 - 25 |

While 1D NMR is often sufficient for simple structures, 2D NMR techniques provide unambiguous confirmation of assignments by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be very simple. The only expected cross-peak would be a weak, long-range correlation between the benzylic protons (-CH₂OH) and the hydroxyl proton (-OH), although this is often not observed due to rapid exchange of the hydroxyl proton. No correlations would be seen between the aromatic, methylene, and methyl protons as they are all singlets and not coupled to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). For this molecule, an HSQC spectrum would confirm the following assignments:

A cross-peak connecting the aromatic proton signal (~7.1 ppm) to the aromatic C-H carbon signal (~130 ppm).

A cross-peak connecting the methylene proton signal (~4.6 ppm) to the methylene carbon signal (~64 ppm).

A cross-peak connecting the methyl proton signal (~2.3 ppm) to the methyl carbon signal (~23 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

The methyl protons (~2.3 ppm) would show correlations to the quaternary C-CH₃ (~138 ppm), the aromatic C-H (~130 ppm), and the quaternary C-Br (~122 ppm).

The methylene protons (~4.6 ppm) would show correlations to the quaternary C-CH₂OH (~140 ppm) and the aromatic C-H (~130 ppm).

The aromatic protons (~7.1 ppm) would show correlations to the quaternary carbons C-CH₃ (~138 ppm) and C-CH₂OH (~140 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₉H₁₁⁷⁹BrO) is 213.99933 Da. chemicalbook.com An experimental HRMS measurement would be expected to confirm this mass to within a few parts per million (ppm), unequivocally verifying the molecular formula.

Table 3: Theoretical Exact Masses for HRMS Analysis

| Ion Species | Molecular Formula | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |

| [M]⁺˙ | C₉H₁₁BrO | 213.99933 | 215.99728 |

| [M+H]⁺ | C₉H₁₂BrO | 215.00714 | 217.00509 |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to a radical cation (M⁺˙), which then undergoes fragmentation. The fragmentation pattern of this compound is characteristic of a brominated benzyl (B1604629) alcohol.

Key fragmentation pathways include:

Molecular Ion (M⁺˙): The presence of a strong molecular ion peak is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an M peak and an M+2 peak) of nearly equal intensity at m/z 214 and 216.

Loss of Hydroxyl Radical: A common fragmentation for benzyl alcohols is the loss of a hydroxyl radical (·OH, 17 Da) to form a stable benzylic cation. This would result in a significant fragment at m/z 197/199. libretexts.orgstackexchange.comlibretexts.org

Loss of Water: Alcohols can also lose a molecule of water (H₂O, 18 Da), although this is often more prevalent in aliphatic alcohols. libretexts.orglibretexts.org

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (·Br, 79 or 81 Da), resulting in a fragment at m/z 135.

Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the C-C bond alpha to the aromatic ring, leading to the loss of the ·CH₂OH group (31 Da) to yield a brominated dimethylphenyl cation at m/z 183/185. Conversely, loss of the brominated ring can lead to a fragment corresponding to the hydroxymethyl cation [CH₂OH]⁺ at m/z 31.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Corresponding Neutral Loss |

| 214 / 216 | [C₉H₁₁BrO]⁺˙ | (Molecular Ion) |

| 197 / 199 | [C₉H₁₀Br]⁺ | ·OH |

| 183 / 185 | [C₈H₈Br]⁺ | ·CH₂OH |

| 135 | [C₉H₁₁O]⁺ | ·Br |

| 104 | [C₈H₈]⁺ | ·Br, ·CH₂OH |

| 91 | [C₇H₇]⁺ | (Tropylium ion, from rearrangement) |

| 31 | [CH₃O]⁺ | ·C₈H₈Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, generating a spectrum that serves as a molecular fingerprint. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its hydroxyl (-OH), aromatic (C=C), alkyl (C-H), and carbon-bromine (C-Br) functionalities.

The vapor phase IR spectrum for this compound displays several key absorption peaks. nih.gov A prominent, broad band in the region of 3800-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The sharpness and position of this peak can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the C-H stretching of the methyl groups is observed in the 3000-2850 cm⁻¹ region.

The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations, which give rise to characteristic absorptions in the 1600-1450 cm⁻¹ range. The C-O stretching vibration of the primary alcohol group is expected to produce a strong band between 1075 and 1000 cm⁻¹. Finally, the C-Br stretching vibration typically appears in the lower frequency "fingerprint" region of the spectrum, generally between 700 and 500 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3800 - 3500 (Broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Alkyl (CH₃) | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Primary Alcohol | C-O Stretch | 1075 - 1000 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern is analyzed to construct a detailed model of the crystal lattice and the molecular structure, providing exact bond lengths, bond angles, and conformational details.

This powerful technique would allow for the unambiguous confirmation of the substitution pattern on the benzene ring and the geometry of the hydroxymethyl group in this compound. The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

As of this writing, a specific, publicly available crystal structure determination for this compound has not been reported in major crystallographic databases. However, analysis of related brominated aromatic compounds suggests that intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atom, would likely play a significant role in the crystal packing. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of synthesized compounds like this compound and for isolating them from reaction byproducts or starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for this molecule would include the loss of a water molecule ([M-H₂O]⁺), loss of the bromine atom ([M-Br]⁺), and cleavage of the hydroxymethyl group, leading to the formation of a stable benzylic cation. nih.gov The retention time from the GC provides an additional layer of identification, while the mass spectrum provides structural information and a definitive fingerprint of the compound. nih.gov

Table 2: Predicted Key Mass Fragments in the GC-MS Analysis of this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 214/216 |

| [M-OH]⁺ | Loss of Hydroxyl Radical | 197/199 |

| [M-H₂O]⁺ | Loss of Water | 196/198 |

| [M-Br]⁺ | Loss of Bromine Radical | 135 |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of analysis.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a mobile phase that is pumped through a column packed with a nonpolar stationary phase (e.g., C18-silica). researchgate.net The separation is based on the compound's polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is commonly used as the mobile phase. sielc.com

Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light. The purity of the sample is assessed by the presence of a single, sharp peak at a characteristic retention time. The area under this peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC is a versatile method that can be scaled up for preparative separation to purify larger quantities of the compound. sielc.com

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~220 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 3,5 Dimethylphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying molecules of this size.

While specific DFT studies on (4-Bromo-3,5-dimethylphenyl)methanol are not extensively reported in the literature, the electronic structure can be reliably predicted based on well-established principles and studies on analogous brominated aromatic compounds. rsc.orgnih.gov A typical DFT study would involve geometry optimization to find the lowest energy conformation of the molecule. This is followed by the calculation of various electronic properties.

For this compound, the geometry would be influenced by the steric hindrance of the two methyl groups ortho to the brominated carbon, and the rotational freedom of the hydroxymethyl group. The electronic properties are significantly affected by the substituents on the benzene (B151609) ring. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, while the methyl groups are electron-donating. nih.gov The hydroxymethyl group can act as a weak electron-withdrawing group.

A hypothetical DFT calculation at a common level of theory, such as B3LYP with a 6-311++G(d,p) basis set, would yield key electronic parameters. researchgate.net

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Study

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment | ~2.5 | Debye |

| Ionization Potential | ~8.5 | eV |

| Electron Affinity | ~0.6 | eV |

| Chemical Hardness | ~3.95 | eV |

| Electronegativity | ~4.55 | eV |

Note: These values are estimates based on typical results for similar aromatic compounds and are for illustrative purposes.

Molecular orbital analysis provides a deeper understanding of the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the p-orbitals of the carbon atoms and the bromine atom. The electron-donating methyl groups would increase the energy of the HOMO. The LUMO is likely to be distributed over the aromatic ring as a π* orbital, with some contribution from the C-Br antibonding orbital.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy |

|---|---|

| HOMO | -8.5 eV |

| LUMO | -0.6 eV |

Note: These values are hypothetical and serve to illustrate the expected output of a molecular orbital analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, for instance, water or a non-polar organic solvent. The interactions between the atoms would be described by a force field. The simulation would reveal information about the conformational flexibility of the hydroxymethyl group, the solvation structure around the molecule, and its translational and rotational diffusion. Such simulations are particularly useful for understanding how the molecule behaves in a realistic chemical environment, which can be crucial for predicting its physical properties and interactions.

Structure-Property Relationship Predictions

Computational chemistry is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the structural or electronic features of a molecule with its biological activity or physical properties.

For this compound, the electronic descriptors obtained from DFT calculations, such as the dipole moment, HOMO-LUMO gap, and Mulliken charges, can be used as variables in a QSAR or QSPR model. tci-thaijo.org For example, a QSAR study on substituted benzyl (B1604629) alcohols has shown that toxicity can be correlated with the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant, which is a measure of the electronic effect of a substituent. nih.gov By calculating these descriptors for this compound, its potential toxicity or other biological activities could be predicted.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions involving this compound, providing detailed insights into the reaction mechanism, energetics, and kinetics. A common reaction for benzyl alcohols is oxidation to the corresponding aldehyde. asianpubs.org

Reaction pathway modeling for the oxidation of this compound to 4-bromo-3,5-dimethylbenzaldehyde (B1289205) would involve identifying the reactants, products, and any intermediates and transition states. DFT calculations can be used to determine the geometries and energies of these species. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the activation energy of the reaction.

The analysis of the transition state structure would reveal the key bond-breaking and bond-forming events. For the oxidation of the alcohol, this would likely involve the breaking of the O-H and a C-H bond and the formation of a C=O double bond. The calculated activation energy can be used to estimate the reaction rate constant using transition state theory. Such studies provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone. nih.govresearchgate.net

Environmental and Safety Considerations in the Synthesis and Handling of 4 Bromo 3,5 Dimethylphenyl Methanol

Green Chemistry Principles in Industrial Scale-Up

The scale-up of (4-Bromo-3,5-dimethylphenyl)methanol synthesis from the laboratory to an industrial setting presents a number of environmental and safety challenges. Adherence to the principles of green chemistry is essential to develop a sustainable and economically viable process. Key considerations include the selection of less hazardous reagents, the use of safer solvents, and the optimization of reaction conditions to improve energy efficiency and minimize waste.

A common synthetic route to this compound involves the bromination of 3,5-dimethylphenol (B42653) followed by the reduction of the resulting aldehyde or carboxylic acid. Traditional bromination methods often employ elemental bromine, which is highly toxic and corrosive. nih.gov Green alternatives focus on the use of safer brominating agents and catalytic systems.

Alternative Brominating Agents: The use of N-bromosuccinimide (NBS) is a well-established alternative to molecular bromine, offering easier handling and improved selectivity. cambridgescholars.com Other innovative approaches include the in situ generation of brominating species from bromide salts using oxidants, which avoids the transportation and storage of hazardous bromine. semanticscholar.orgrsc.org A bromide/bromate couple in an aqueous medium, for instance, can serve as a benign brominating reagent system. researchgate.net

Solvent Selection: The choice of solvent is critical in developing a green synthetic process. Traditional solvents for bromination, such as chlorinated hydrocarbons (e.g., carbon tetrachloride and chlorobenzene), are often toxic and environmentally persistent. acs.orgwhiterose.ac.uk Green solvent selection guides recommend replacing these with more benign alternatives. jk-sci.com For the synthesis of brominated aromatic compounds, solvents like dimethyl carbonate have been identified as viable green alternatives, offering comparable yields to traditional solvents. acs.org The ideal solvent should have a low environmental impact, be recyclable, and pose minimal safety risks.

Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of the bromination step, reducing the formation of unwanted by-products. While traditional methods may use stoichiometric amounts of reagents, catalytic approaches aim to minimize waste by using small amounts of a substance that can be regenerated and reused.

The following table summarizes a comparative analysis of different solvents for bromination reactions, highlighting their environmental, health, and safety (EHS) rankings. This data can guide the selection of a greener solvent for the industrial synthesis of this compound.

| Solvent | EHS Ranking | Key Considerations | Potential for Use in Synthesis |

| Carbon Tetrachloride | Hazardous | Ozone-depleting, carcinogenic | Avoid |

| Chlorobenzene | Problematic | Toxic, persistent in the environment | Phase out |

| Dichloromethane (B109758) (DCM) | Problematic | Suspected carcinogen, volatile | Use with caution and containment |

| Cyclohexane | Problematic | Flammable, neurotoxic | Limited use with engineering controls |

| Dimethyl Carbonate (DMC) | Recommended | Low toxicity, biodegradable | Preferred green alternative |

| Ethanol (B145695) | Recommended | Low toxicity, renewable resource | High potential, especially for reactions where it can also act as a reagent or is easily removed |

This table is a representation based on general solvent selection guides and research in green chemistry. Specific process conditions may influence the final choice.

Waste Management and By-product Minimization Strategies

The synthesis of this compound inevitably generates by-products and waste streams that require careful management. A proactive approach to waste minimization, focusing on the principles of atom economy and process optimization, is crucial for a sustainable industrial process.

By-product Formation and Minimization: The primary by-product in the bromination of 3,5-dimethylphenol is hydrogen bromide (HBr) when using elemental bromine. While HBr is a valuable chemical, its co-production in an unmanaged way can lead to acidic waste streams. The formation of poly-brominated species is another common issue, reducing the yield of the desired mono-brominated product. semanticscholar.org

Strategies to minimize by-product formation include:

Process Optimization: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants can significantly improve the selectivity towards the desired product.

Catalyst Selection: The use of regioselective catalysts can direct the bromination to the desired position on the aromatic ring, minimizing the formation of isomers and poly-brominated compounds.

Alternative Reagents: Employing brominating agents like NBS can offer better control and reduce the formation of unwanted side products compared to elemental bromine. cambridgescholars.com

Waste Stream Treatment: The waste streams generated during the synthesis and purification of this compound may contain residual solvents, unreacted starting materials, and by-products. Proper treatment of these streams is essential to prevent environmental contamination.

The following table outlines potential waste streams and corresponding management strategies.

| Waste Stream | Potential Contaminants | Recommended Management Strategy |

| Aqueous Waste | Hydrogen Bromide (HBr), inorganic salts | Neutralization followed by biological treatment or recovery of bromide salts. |

| Organic Solvent Waste | Chlorinated solvents, residual reactants | Solvent recovery and recycling through distillation. If recovery is not feasible, incineration at high temperatures. chimia.chresearchgate.net |

| Solid Waste | Filter aids, catalyst residues | Recovery and regeneration of the catalyst. If not possible, disposal in a designated hazardous waste landfill. |

| Gaseous Emissions | Volatile organic compounds (VOCs), HBr fumes | Use of scrubbers to capture acidic gases and VOCs. Implementation of closed-loop systems to minimize emissions. |

Bromine Recycling: In large-scale industrial processes, the recovery and recycling of bromine from waste streams can be an economically and environmentally sound strategy. chimia.ch Processes such as the Kubierschky process can be employed to recover bromine from aqueous bromide solutions. chimia.ch This circular economy approach reduces the demand for fresh bromine and minimizes the environmental impact of waste disposal.

By integrating green chemistry principles into the process design and implementing comprehensive waste management strategies, the environmental and safety footprint of this compound production can be significantly reduced.

Future Research Directions and Unexplored Avenues for 4 Bromo 3,5 Dimethylphenyl Methanol

Development of Novel Catalytic Transformations

The unique structural features of (4-Bromo-3,5-dimethylphenyl)methanol, namely the presence of a reactive benzylic alcohol group and a modifiable bromo-aromatic core, make it an attractive scaffold for the development of novel catalysts and ligands.

Future research could focus on leveraging the bromine atom for cross-coupling reactions to introduce catalytically active moieties. For instance, the palladium-catalyzed phosphination of the aryl bromide can lead to the synthesis of novel phosphine ligands. These ligands, bearing the sterically demanding 3,5-dimethylphenyl group, could offer unique selectivity and activity in a range of transition-metal-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. The development of such tailored ligands is a crucial aspect of advancing modern synthetic chemistry.

Furthermore, the benzylic alcohol can be oxidized to the corresponding aldehyde, which can then be utilized in various catalytic cycles. The exploration of efficient and selective oxidation methods, potentially employing heterogeneous catalysts or biocatalytic approaches, will be a key area of investigation. The resulting aldehyde can serve as a precursor to imines, which are valuable ligands in their own right or can be used in asymmetric catalysis.

| Potential Catalytic Application | Key Functional Group | Transformation | Potential Catalyst/Ligand Type |

| Asymmetric Catalysis | Bromo-aromatic core | Phosphination | Chiral Phosphine Ligands |

| Cross-Coupling Reactions | Bromo-aromatic core | Suzuki, Heck, Sonogashira, etc. | Palladium, Nickel, or Copper catalysts with tailored ligands |

| Oxidation Catalysis | Benzylic Alcohol | Oxidation to Aldehyde | Heterogeneous catalysts (e.g., supported metals), Biocatalysts |

| Organocatalysis | Benzylic Alcohol derivative (e.g., aldehyde) | Aldol, Mannich reactions, etc. | Proline-based catalysts, N-Heterocyclic Carbenes |

Exploration of New Biological Applications

Substituted benzyl (B1604629) alcohols and brominated aromatic compounds have a rich history in medicinal chemistry, exhibiting a wide array of biological activities. This provides a strong rationale for exploring the therapeutic potential of derivatives of this compound.

One promising avenue is the investigation of its derivatives as antimicrobial agents. The inherent antibacterial and antifungal properties of benzyl alcohols could be enhanced through strategic modification of the aromatic ring. Synthesis of a library of esters, ethers, and amine derivatives of this compound and their subsequent screening against various bacterial and fungal strains could lead to the discovery of new lead compounds. semanticscholar.orgresearchgate.net

Another area of significant interest is the development of kinase inhibitors for cancer therapy. ed.ac.uknih.gov The brominated aromatic scaffold can serve as a key building block in the synthesis of complex molecules designed to target the ATP-binding site of specific kinases. The bromine atom can act as a handle for further functionalization through cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship.

| Potential Biological Target | Derivative Type | Rationale/Hypothesis | Key Research Steps |

| Bacterial and Fungal Pathogens | Esters, Ethers, Amines | Halogenated benzyl alcohols often exhibit antimicrobial properties. semanticscholar.orggoogle.com | Synthesis of derivatives, antimicrobial screening (MIC determination). |

| Protein Kinases (e.g., in cancer) | Heterocyclic derivatives via cross-coupling | Brominated aromatics are common motifs in kinase inhibitors. ed.ac.uksemanticscholar.org | Design and synthesis of targeted derivatives, in vitro kinase assays. |

| Neurological Disorders | Carbamates, Amides | Structural similarity to known neuroactive compounds. | Synthesis of analogs, screening for activity on CNS targets. |

| Inflammatory Pathways | Phenolic derivatives (via demethylation/hydroxylation) | Bromophenols have shown anti-inflammatory and antioxidant activities. | Synthesis and evaluation in cellular models of inflammation. |

Integration into Advanced Materials Systems

The incorporation of this compound into polymeric and supramolecular structures opens up possibilities for the creation of advanced materials with tailored properties. The bromine atom provides a reactive site for polymerization and functionalization, while the aromatic core can contribute to thermal stability and specific intermolecular interactions.

A significant area of future research lies in the development of novel flame-retardant materials. Brominated compounds are well-known for their flame-retardant properties, and incorporating this compound as a monomer or an additive in polymers could enhance their fire resistance. Research would focus on the synthesis of polyesters, polycarbonates, or epoxy resins containing this moiety and the evaluation of their flammability characteristics.

Furthermore, this compound can serve as a building block for Metal-Organic Frameworks (MOFs). doi.orgrsc.orgresearchgate.net The benzylic alcohol can be converted to a carboxylic acid or other coordinating groups, which can then be used to synthesize new MOFs. The bromine atom can be used to further functionalize the pores of the MOF, potentially leading to materials with enhanced gas sorption, separation, or catalytic properties.

| Material Type | Role of this compound | Potential Property/Application | Key Research Directions |

| Flame-Retardant Polymers | Monomer or Additive | Enhanced fire resistance | Polymer synthesis and characterization, flammability testing. |

| Metal-Organic Frameworks (MOFs) | Functionalized Building Block | Gas storage and separation, catalysis | Synthesis of linker molecules, MOF synthesis and characterization. |

| Functional Polymers | Monomer for specialty polymers | Tunable refractive index, thermal stability | Polymerization studies, material property characterization. |

| Liquid Crystals | Core structure | Mesophase formation | Synthesis of derivatives with long alkyl chains, liquid crystal property evaluation. |

Sustainable and Economical Production Routes

The widespread application of this compound will necessitate the development of sustainable and cost-effective manufacturing processes. Current synthetic methods often rely on traditional bromination and reduction steps that may involve hazardous reagents and generate significant waste.

Future research should focus on greener synthetic alternatives. This includes the exploration of biocatalytic methods, such as the use of engineered enzymes for the selective bromination of 3,5-dimethylphenol (B42653) followed by enzymatic reduction to the corresponding alcohol. rsc.orgscielo.brresearchgate.net Biocatalysis offers the potential for high selectivity under mild reaction conditions, reducing the environmental impact of the synthesis.

Additionally, the development of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, efficiency, and scalability. Flow chemistry can enable better control over reaction parameters and facilitate the use of immobilized catalysts and reagents, leading to cleaner and more economical production. Investigating alternative, less hazardous brominating agents and solvent systems will also be a critical aspect of developing a truly sustainable production route.

| Sustainable Approach | Description | Potential Advantages | Key Research Challenges |

| Biocatalysis | Use of enzymes for bromination and/or reduction steps. | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, process optimization. |

| Flow Chemistry | Continuous production in a microreactor system. | Improved safety, efficiency, and scalability; better process control. | Reactor design, optimization of flow parameters. |

| Green Brominating Agents | Use of less hazardous reagents than elemental bromine. | Reduced toxicity and environmental impact. | Reagent development and optimization of reaction conditions. |

| Alternative Solvents | Replacement of traditional organic solvents with greener alternatives. | Reduced VOC emissions, improved process safety. | Solvent screening and process compatibility. |

常见问题

Q. Basic

- 1H NMR : Aromatic protons appear as singlets (δ ~7.7 ppm) due to symmetry, while the hydroxyl proton may show a broad peak (δ ~2.5 ppm) .

- 13C NMR : Key signals include C-Br (~110 ppm) and alcohol-bearing carbon (~65 ppm).

- Mass spectrometry : Exact mass = 245.989 g/mol (C₉H₁₁BrO), with fragmentation patterns confirming bromine isotopes .

What solvents and conditions are optimal for recrystallizing this compound?

Q. Basic

- Solvent pairs : Methanol/ethanol mixtures (e.g., 70:30 v/v) yield high-purity crystals .

- Temperature gradient : Slow cooling from 60°C to 4°C minimizes impurities.

- Purity validation : HPLC (retention time ~0.66–1.64 minutes under SQD-FA05 conditions) ensures >98% purity .

How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- DFT calculations : Model electron density to identify reactive sites (e.g., bromine as an electrophilic center).

- Mechanistic insights : Simulate Suzuki-Miyaura coupling pathways to optimize aryl-aryl bond formation .

- Solvent effects : COSMO-RS models predict solvation energies in toluene or THF .

What strategies mitigate degradation during storage of this compound?

Q. Basic

- Storage : Dark, airtight containers at 2–8°C to prevent photolysis and hydrolysis .

- Stability monitoring : Periodic HPLC analysis detects degradation products (e.g., oxidized aldehydes) .

How can this compound be derivatized into pharmacologically active heterocycles?

Q. Advanced

- Tetrazole formation : React with trimethylsilyl azide in toluene to form 5-(4-bromo-3,5-dimethylphenyl)-2H-tetrazole, a scaffold for antiviral agents .

- Imidazolidinedione synthesis : Condensation with dimethylimidazolidinedione under Dean-Stark conditions yields bioactive derivatives .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates target compounds .

What crystallographic methods resolve the structure of this compound derivatives?

Q. Advanced

- X-ray diffraction : Use SHELXL for refinement; symmetry operations account for bromine’s heavy-atom effect .

- Twinned data : SHELXPRO handles high-resolution datasets for macromolecular complexes .

How do substituents (e.g., methyl groups) influence the compound’s electronic properties?

Q. Advanced

- Hammett analysis : Methyl groups donate electron density, reducing bromine’s electrophilicity.

- UV-Vis spectroscopy : Compare λₘₐₓ shifts in derivatives (e.g., 4-bromo-3,5-dimethylbenzaldehyde vs. methanol) to quantify conjugation effects .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coats, and FFP2 masks prevent dermal/ inhalation exposure .

- Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

- Waste disposal : Incinerate halogenated waste at >1,200°C to prevent environmental release .

How can kinetic studies elucidate degradation pathways under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。